![molecular formula C26H19Br2NO3 B12048517 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355421-82-8](/img/structure/B12048517.png)
2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
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Description
2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C26H19Br2NO3 and its molecular weight is 553.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a member of the quinoline family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy.
The synthesis of quinoline derivatives often involves multi-step reactions that can include condensation, bromination, and esterification. The specific compound in focus has been synthesized using various methodologies aimed at optimizing yield and purity.
Table 1: Synthesis Overview
Step | Reaction Type | Key Reagents | Conditions |
---|---|---|---|
1 | Bromination | Bromine | Room Temperature |
2 | Esterification | Ethanol, Acid Catalyst | Reflux |
3 | Condensation | Dimethylphenyl derivatives | Heat under reflux |
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:
- Hepatocellular Carcinoma (HepG2) : Exhibited IC50 values ranging from 0.137 to 0.332 μg/mL .
- Breast Adenocarcinoma (MCF-7) : Displayed IC50 values between 0.164 to 0.583 μg/mL .
These values indicate a potent cytotoxic effect compared to established chemotherapeutic agents like erlotinib, which has IC50 values of 0.308 μg/mL for HepG2 and 0.512 μg/mL for MCF-7 .
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of EGFR Tyrosine Kinase : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), a critical pathway in cancer proliferation. Notably, compounds derived from this scaffold have shown IC50 values of 0.14 μM and 0.18 μM , indicating strong inhibition compared to lapatinib at 0.12 μM .
- Antimicrobial Activity : The compound also exhibits antimicrobial properties against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Minimum inhibitory concentrations (MIC) were significantly lower than standard antibiotics like neomycin, showcasing its potential as a dual-action agent .
Case Studies
A recent study evaluated the biological activity of several quinoline derivatives, including the compound :
-
Study on HepG2 and MCF-7 Cells :
- Objective: Assess cytotoxicity.
- Results: Significant reduction in cell viability with calculated IC50 values indicating strong anticancer potential.
- Antimicrobial Efficacy Assessment :
Properties
CAS No. |
355421-82-8 |
---|---|
Molecular Formula |
C26H19Br2NO3 |
Molecular Weight |
553.2 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19Br2NO3/c1-15-3-4-18(11-16(15)2)25(30)14-32-26(31)22-13-24(17-5-7-19(27)8-6-17)29-23-10-9-20(28)12-21(22)23/h3-13H,14H2,1-2H3 |
InChI Key |
SNIFDVGLNGBMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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